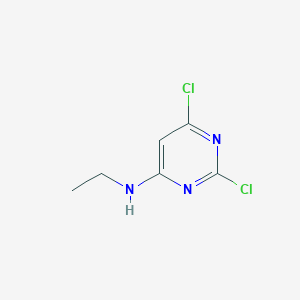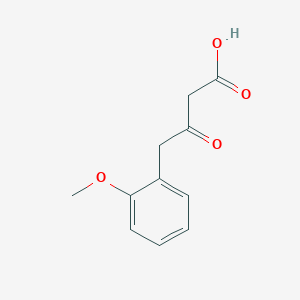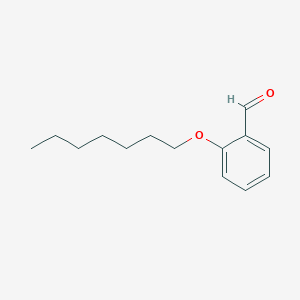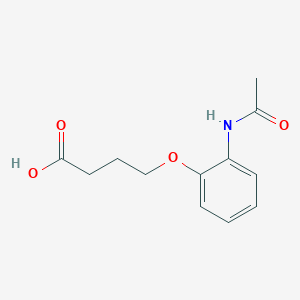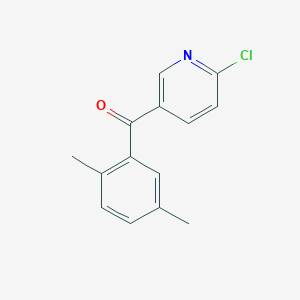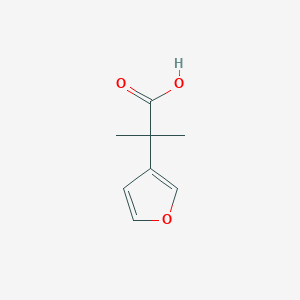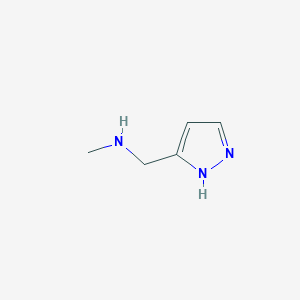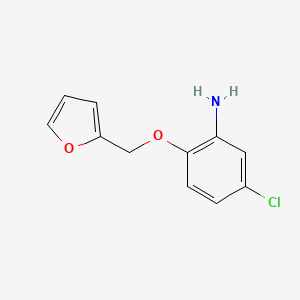
9-Amino-1-nonanol
Vue d'ensemble
Description
9-Amino-1-nonanol is a chemical compound with the molecular formula C9H21NO . It has an average mass of 159.269 Da and a monoisotopic mass of 159.162308 Da . It is also known by other names such as 1-Nonanol, 9-amino- .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 .Physical and Chemical Properties Analysis
This compound is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique
1. Synthesis of Acyclic Nucleoside and Nucleotide Analogues
9-Amino-1-nonanol has been utilized in the synthesis of acyclic nucleoside and nucleotide analogues. A study by Jeffery et al. (2000) demonstrated the use of amino alcohols derived from common amino acids to assemble these analogues, controlling their absolute stereochemistry. This method represents a significant contribution to the field of medicinal chemistry, especially in the development of antiviral agents (Jeffery, Kim, & Wiemer, 2000).
2. Study of Lipid Lateral Motion in Cell Membranes
In the field of cellular biology, this compound has been used as part of a study on the lateral motion of extrinsic probes and anthracene-labelled phospholipids in cell membranes. Dupou et al. (1988) used 9-(2-Anthryl)-nonanoic acid, a derivative of this compound, to study the diffusion of lipids in the plasma membrane of Chinese hamster ovary cells. This research offers insights into the dynamics of lipid membranes, which is crucial for understanding cell signaling and membrane function (Dupou, López, & Tocanne, 1988).
3. Development of Radioligands for Brain Tumor Imaging
This compound has also found application in the development of radioligands for imaging brain tumors. A study by Yu et al. (2010) synthesized and evaluated non-natural amino acids, including derivatives of this compound, as potential PET radioligands. This research is significant for advancing diagnostic techniques in oncology, particularly for the detection and treatment of brain tumors (Yu et al., 2010).
4. Asymmetric Transfer Hydrogenation
In organic chemistry, this compound derivatives have been used in asymmetric transfer hydrogenation. He et al. (2006) described the use of 9-amino(9-deoxy)epiquinine and 9-amino(9-deoxy)epicinchonine in catalytic systems involving iridium and rhodium. This method is beneficial for achieving high enantioselectivity in the hydrogenation of aromatic ketones, which is a vital process in synthesizing chiral compounds (He et al., 2006).
5. Exploration of Binding Modes in Drug-Nucleic Acid Interactions
This compound and its derivatives have been instrumental in studying drug-nucleic acid interactions. Sakore et al. (1977) used 9-aminoacridine, a compound related to this compound, to understand the binding modes of drugs to DNA and their role in mutagenesis. This research provides valuable insights into the molecular basis of drug-DNA interactions, which is crucial for developing targeted cancer therapies and understanding mutagenic processes (Sakore, Jain, Tsai, & Sobell, 1977).
6. Application in Biosynthesis and Bioengineering
A study by Lee et al. (2019) showcased the use of this compound derivatives in the biosynthesis of 1,9-nonanedioic acid from oleic acid. This process is significant for producing bio-based polyesters and polyamides, demonstrating the potential of this compound in renewable material production and bioengineering applications (Lee, Kang, Kim, Seo, Pyo, & Park, 2019).
7. Antifungal Applications
In agricultural and food science, this compound derivatives like 1-nonanol have shown potential as antifungal agents. Zhang et al. (2021) studied 1-nonanol's antifungal activity against Aspergillus flavus, demonstrating its effectiveness in inhibiting fungal growth in cereal grains. This research has significant implications for developing bio-preservatives to prevent postharvest grain spoilage (Zhang, Qin, Li, Lv, Zhai, Hu, & Cai, 2021).
Safety and Hazards
9-Amino-1-nonanol is classified as a dangerous substance. It has a GHS05 pictogram and the signal word “Danger” is associated with it . It can cause serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and wearing eye/face protection .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been shown to interact with various enzymes and proteins within a cell .
Mode of Action
It’s known that the compound can be produced from renewable c18 oleic acid through the activation of six recombinant enzyme reactions . These reactions involve fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer–Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferases .
Biochemical Pathways
The compound’s production involves several biochemical reactions, including the tricarboxylic acid cycle and amino acid biosynthesis .
Result of Action
Similar compounds have been shown to disrupt cell membrane integrity and mitochondrial function .
Action Environment
It’s known that the compound can be produced from renewable sources, suggesting that its production and efficacy may be influenced by environmental conditions .
Analyse Biochimique
Biochemical Properties
9-Amino-1-nonanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferases . These interactions are crucial for the compound’s involvement in the biosynthesis of other chemicals, such as 9-aminononanoic acid and 1,9-nonanediol .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of antifungal activity, this compound has been observed to disrupt cell membrane integrity and mitochondrial function, leading to the accumulation of reactive oxygen species and potential apoptosis of fungal cells . This indicates its potential as a bio-preservative to prevent fungal spoilage of postharvest grains .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with enzymes like fatty acid double bond hydratase and ω-aminotransferases is essential for its role in the biosynthesis of other chemicals . These interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be produced from renewable sources like oleic acid through a series of enzyme reactions . This process ensures the compound’s availability and stability for extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At higher doses, it may lead to adverse effects, including potential toxicity and disruption of cellular functions. Understanding the dosage thresholds is crucial for optimizing its use in research and industrial applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of ω-aminoalkanoic acids and ω-amino-1-alkanols from renewable fatty acids
Propriétés
IUPAC Name |
9-aminononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPHXHHULDDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599955 | |
| Record name | 9-Aminononan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109055-42-7 | |
| Record name | 9-Aminononan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


